molecular formula C23H15N3O3 B2857863 1,1,1-Tris(4-cyanatophenyl)ethane CAS No. 113151-22-7

1,1,1-Tris(4-cyanatophenyl)ethane

Cat. No. B2857863
CAS RN: 113151-22-7
M. Wt: 381.391
InChI Key: AWWJTNMLTCVUBS-UHFFFAOYSA-N
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Description

1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester compound . Cyanate ester compounds are precursors of cyanate ester resins, which are promising binders for the preparation of composites . They exhibit processability of the epoxide binders, reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .


Synthesis Analysis

The synthesis of cyanate ester binders dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .


Molecular Structure Analysis

The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols . The residues of phenols upon the synthesis play an important part in the reactions of the monomers cyclotrimerization .


Chemical Reactions Analysis

The cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .


Physical And Chemical Properties Analysis

1,1,1-Tris(4-cyanatophenyl)ethane has a molecular weight of 381.38 . It is unique because it has an extremely low viscosity of 0.09–0.12 Pa s at room temperature yet polymerizes as a cross-linked thermoset with a high Tg of 274°C .

Scientific Research Applications

Polycyanurate Networks

1,1,1-Tris(4-cyanatophenyl)ethane, known as ESR-255, is used in the synthesis of cyanurate networks. These networks are noted for their exceptional thermochemical stability and low moisture uptake, making them suitable for applications requiring high thermal resistance and stability (Guenthner et al., 2012).

Crystal Engineering

The crystal structure of 1,1,1-Tris(4-cyanatophenyl)ethane has been extensively studied. These investigations have elucidated key principles for the design of thermosetting monomer crystals, particularly in controlling melting points, which is crucial for materials science and engineering applications (Guenthner et al., 2016).

Organometallic Chemistry

1,1,1-Tris(4-hydroxymethyl)ethane, a related compound, serves as an efficient ligand in copper-catalyzed cross-coupling reactions. This highlights its importance in synthetic chemistry, especially in the formation of C-N, C-S, and C-O bonds (Chen & Chen, 2006).

Hydrogen-Bonded Structures

Studies have been conducted on adducts of 1,1,1-tris(4-hydroxyphenyl)ethane with various compounds, revealing complex hydrogen-bonded structures. These findings contribute to our understanding of molecular interactions and crystallography (Zakaria et al., 2002).

Conformational Studies

Research on polycyanurates based on 1,1,1-Tris(4-cyanatophenyl)ethane has revealed insights into the internal stress versus molecular structure of these materials. This is particularly relevant for understanding the mechanical properties of polymers (Hamerton et al., 2002).

Synthesis and Thermal Properties

The synthesis and thermal properties of related compounds, such as high-temperature phthalonitrile polymers derived from 1,1,1-tris(4-hydroxyphenyl)ethane, have been explored. These studies contribute to the development of materials with high thermal stability and are crucial for advanced material applications (Sheng et al., 2013).

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 1,1,1-Tris(4-cyanatophenyl)ethane . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions in the field of cyanate ester binders are determined by the desire to improve the properties of the polymers on their basis . This includes increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .

properties

IUPAC Name

[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWJTNMLTCVUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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